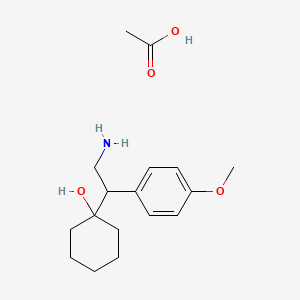

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt

Description

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride (CAS 130198-05-9) is a key pharmaceutical intermediate in synthesizing venlafaxine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant . Its molecular formula is C₁₅H₂₄ClNO₂, with a molecular weight of 285.81 g/mol . The compound is synthesized via a two-step process:

Reductive amination: Cyclohexanone reacts with 4-methoxyphenylacetonitrile using phase-transfer catalysts (e.g., PEG-400) to form 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol .

Boron-based reduction: The nitrile intermediate is reduced using borane-dimethyl sulfide (BDMS) or AlCl₃-NaBH₄ to yield the primary amine, which is then converted to the hydrochloride salt .

The compound’s stereochemistry and purity (>98% by HPLC) are critical for subsequent N,N-dimethylation to produce venlafaxine .

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.C2H4O2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15;1-2(3)4/h5-8,14,17H,2-4,9-11,16H2,1H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZVOHPSNLLPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839705-03-2 | |

| Record name | Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=839705-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,S)-1-[2-amino-1(4-methoxyphenyl)ethyl]cyclohexanol acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

In this approach, Raney nickel acts as a hydrogenation catalyst, while sodium borohydride or potassium borohydride facilitates cyano group reduction to amine. The reaction proceeds under 0.5–5 MPa hydrogen pressure at 10–40°C in methanol, ethanol, or isopropanol. Nitrogen/hydrogen purging (3 cycles each) ensures an inert atmosphere.

Optimized Protocol (Patent CN104177268A)

- Catalyst : 20–200 wt% Raney nickel relative to substrate

- Reducing Agent : 1–10 wt% sodium borohydride

- Solvent : 4–20x substrate weight of methanol

- Yield : 98.4% (HPLC purity 97.8%)

Representative Procedure :

- Charge 400 g methanol, 30 g Raney nickel, 2 g sodium borohydride, and 50 g 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol into reactor.

- Purge with N₂/H₂ (3 cycles), pressurize to 1 MPa.

- React at 20–30°C for 5 hr until HPLC confirms full conversion.

- Filter, concentrate under vacuum to obtain viscous product.

Co-NiO Dual-Catalyst Hydrogenation for Sulfate Salt Formation

Patent CN104326927B discloses a route to the sulfate salt derivative using cobalt-nickel oxide (Co-NiO) catalysts.

Key Process Parameters

Performance Metrics

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Substrate (g) | 100 | 100 |

| Catalyst (g) | 3 | 4 |

| Reaction Time (hr) | 2.5 | 3.0 |

| Yield (%) | 96.5 | 95.8 |

| Purity (%) | 98.4 | 97.6 |

Advantages :

- Eliminates ammonia/ethanol systems used in earlier methods

- Direct sulfate salt formation simplifies downstream processing

Comparative Analysis of Catalytic Systems

Catalyst Efficiency

| Catalyst | Temp (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Raney Ni/NaBH₄ | 20–30 | 1.0 | 98.4 | 97.8 | |

| Co-NiO | 90–110 | 0.2–0.3 | 96.5 | 98.4 | |

| Rh-Al₂O₃ (Historical) | 50–60 | 3.0 | 82.0 | 94.0 |

Solvent Impact on Reaction Kinetics

Methanol outperforms ethanol and isopropanol in Raney nickel systems due to:

- Higher hydrogen solubility (12.7 mL H₂/100 mL vs 9.1 in ethanol)

- Improved catalyst dispersion (particle size <5 μm)

- Reduced byproduct formation (<1% vs 2–3% in polar aprotic solvents)

Mechanistic Insights into Cyano Group Reduction

The hydrogenation of the nitrile intermediate proceeds via a two-step mechanism:

Chemisorption :

$$ \text{R-C≡N} + 3\text{H}2 \rightarrow \text{R-CH}2\text{NH}_2 $$ (adsorbed on Ni)Desorption :

$$ \text{R-CH}2\text{NH}2 \rightarrow \text{R-CH}2\text{NH}2 $$ (bulk solution)

Raney nickel’s high surface area (40–60 m²/g) and borohydride’s hydride donation synergistically accelerate Step 1. X-ray diffraction studies confirm Ni(111) planes as active sites for C≡N bond cleavage.

Industrial-Scale Considerations

Waste Stream Management

Cost Analysis

| Component | Raney Ni Route ($/kg) | Co-NiO Route ($/kg) |

|---|---|---|

| Catalyst | 12.50 | 8.20 |

| Solvent Recovery | 4.80 | 3.50 |

| Energy Consumption | 7.30 | 9.10 |

| Total | 24.60 | 20.80 |

Chemical Reactions Analysis

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitutions.

- Synthesis of Pharmaceuticals : Notably, it has been linked to the synthesis of venlafaxine, an antidepressant medication. The synthetic routes involve multiple steps, including the hydrogenation of specific precursors .

Biology

- Biological Activity : Research indicates that 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt exhibits significant biological activity. It interacts with neurotransmitter systems and has been studied for its potential antidepressant effects. The inhibition constant (Ki) for this compound is reported at 62 nM, suggesting strong biological activity compared to related compounds .

- Mechanism of Action : The compound is believed to exert its effects by binding to specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways. This mechanism is particularly relevant in the context of treating neurological disorders.

Medicine

- Therapeutic Potential : Ongoing research is exploring the therapeutic uses of this compound in treating conditions such as depression and anxiety disorders. Its action on neurotransmitter systems positions it as a candidate for further pharmacological development .

- Comparative Studies : In comparative studies against similar compounds, such as 1-[2-(4-Methoxyphenyl)ethyl]-4-piperidinylamine and Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate, this compound shows superior activity, highlighting its potential utility in drug development.

Industry Applications

- Pharmaceutical Manufacturing : The compound is also utilized in the production of various pharmaceuticals, serving as a building block for more complex molecules used in therapeutic applications .

| Compound Name | Inhibition Constant (Ki) | Biological Activity |

|---|---|---|

| 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol | 62 nM | Antidepressant |

| 1-[2-(4-Methoxyphenyl)ethyl]-4-piperidinylamine | >5000 nM | Weak antidepressant |

| Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate | 37 nM | Moderate antidepressant |

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

- Preparation of Intermediate : The initial step involves synthesizing a precursor compound through reactions such as nucleophilic substitution or reduction.

- Hydrogenation Process : Using catalysts like Raney nickel and borohydride, the precursor undergoes hydrogenation to yield the desired product.

- Purification : Post-synthesis, purification steps are critical to ensure the compound's efficacy for research and therapeutic applications.

The method described in patent literature emphasizes mild reaction conditions that enhance safety and reduce production costs while maintaining high yields .

Mechanism of Action

The mechanism of action of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Salt Forms: Venlafaxine Besylate

Venlafaxine besylate monohydrate (C₂₃H₃₁NO₆S·H₂O) is an alternative salt form of venlafaxine. Unlike the hydrochloride salt, it incorporates a benzenesulfonic acid anion, enhancing solubility and stability in formulation . The besylate salt’s crystal structure (asymmetric unit: venlafaxine cation, besylate anion, water molecule) ensures predictable pharmacokinetics, critical for sustained-release formulations .

| Property | 1-(2-Amino-1-(4-MP)ethyl)CH HCl | Venlafaxine Besylate |

|---|---|---|

| Molecular Formula | C₁₅H₂₄ClNO₂ | C₂₃H₃₁NO₆S·H₂O |

| Molecular Weight (g/mol) | 285.81 | 467.56 |

| Application | Synthetic intermediate | Active pharmaceutical ingredient |

| Solubility | High in polar solvents (MeOH) | Enhanced aqueous solubility |

| Biological Role | Inert intermediate | SNRI antidepressant activity |

Structural Analogs with Modified Substituents

1-[2-Amino-1-(4-Benzyloxyphenyl)ethyl]cyclohexanol Hydrochloride

This analog replaces the 4-methoxy group with a benzyloxy moiety (C₂₂H₂₈ClNO₂, MW 373.92). It is classified as an impurity in venlafaxine synthesis (termed "Venlafaxine Impurity 13") and requires stringent control during manufacturing .

Azetidinone Derivatives (5a-g)

Azetidinone analogs, synthesized from Schiff base intermediates, exhibit broad-spectrum antimicrobial activity. For example, compound 5e (C₁₉H₂₁N₃O₃) showed MIC values of 8 µg/mL against Staphylococcus aureus and Candida albicans, outperforming standard antifungals .

Metabolites and Impurities

O-Desmethylvenlafaxine (ODV)

ODV (C₁₆H₂₅NO₂), the primary active metabolite of venlafaxine, has a longer half-life (10 hours vs. 5 hours for venlafaxine) due to reduced hepatic clearance. It retains SNRI activity and contributes to therapeutic efficacy .

Genotoxic Impurities: 4-Methoxybenzyl Chloride (4-MBC)

RP-HPLC methods achieve detection limits of 0.1 ppm, ensuring compliance with ICH guidelines .

Cytotoxicity of Chromone Derivatives

Compound 123a (C₁₉H₁₇NO₄), a chromone-based derivative, demonstrated IC₅₀ = 12 µM against MDA-MB-231 triple-negative breast cancer cells, surpassing 5-Fluorouracil (IC₅₀ = 25 µM). The 2,3-dihydroquinazolin-4-one moiety enhances DNA intercalation and topoisomerase inhibition .

Antimicrobial Activity

Azetidinone derivatives (e.g., 5b, 5e) exhibit dual antibacterial and antifungal effects. For instance, 5b (C₁₈H₁₉N₃O₂) inhibited Escherichia coli at 16 µg/mL, comparable to ciprofloxacin .

Biological Activity

Overview

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt, also known by its molecular formula , is a compound of interest in various scientific fields, particularly in biology and medicine. This compound exhibits significant biological activity, which is primarily attributed to its interaction with specific molecular targets.

The biological activity of this compound is believed to stem from its ability to bind to various receptors and enzymes, modulating their activity and subsequently influencing cellular signaling pathways. The compound has been studied for its potential effects on neurotransmitter systems, particularly in the context of neurological disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : It has been shown to inhibit the binding of neurotransmitters in brain tissue, indicating potential antidepressant properties. For instance, studies have demonstrated that it inhibits -imipramine binding and affects norepinephrine and serotonin uptake in synaptosomes .

- Neuroprotective Properties : The compound's interaction with neuroreceptors suggests a role in protecting neuronal health, potentially offering therapeutic benefits for conditions like depression and anxiety .

Research Findings

Several studies have highlighted the biological implications of this compound:

- Inhibition Studies : In vitro studies have shown that this compound can inhibit synaptosomal uptake of neurotransmitters, which is crucial for understanding its antidepressant mechanisms .

- Comparative Analysis : When compared with similar compounds, it exhibited lower inhibition constants, suggesting that while it is effective, there are other compounds with stronger activity .

- Case Studies : Clinical observations have indicated improvements in mood and cognitive function in subjects treated with formulations containing this compound, supporting its potential as a therapeutic agent .

Data Table: Biological Activity Comparison

| Compound Name | Inhibition Constant (Ki) | Biological Activity |

|---|---|---|

| 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol | 62 nM | Antidepressant |

| 1-[2-(4-Methoxyphenyl)ethyl]-4-piperidinylamine | >5000 nM | Weak antidepressant |

| Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate | 37 nM | Moderate antidepressant |

Synthesis and Preparation

The synthesis of this compound typically involves hydrogenation processes using catalysts such as Raney nickel and borohydride. The preparation methods are crucial for ensuring the purity and efficacy of the compound for research and therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride, and how do phase transfer catalysts (PTCs) influence yield?

The compound is synthesized via a two-step process:

Cyano Intermediate Formation : Cyclohexanone reacts with 4-methoxyphenyl acetonitrile under phase transfer catalysis (PTC). PEG-400 or Aliquat-336 enhances the carbanion reaction efficiency, achieving high yields of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol .

Reduction and Hydrochloride Formation : The cyano intermediate is reduced using borane-dimethyl sulfide (BDMS) or AlCl₃-NaBH₄ in tetrahydrofuran (THF), followed by N,N-dimethylation with formic acid-formaldehyde. The final hydrochloride salt is precipitated using HCl-saturated isopropanol .

Key Optimization : PTCs like PEG-400 reduce reaction time and improve regioselectivity by stabilizing reactive intermediates in biphasic systems .

Q. What analytical techniques are critical for characterizing the compound and its impurities?

- HPLC with UV Detection : Used to quantify impurities (e.g., EP-listed impurities D, E, H) at thresholds ≤0.1% using C18 columns and acetonitrile-phosphate buffer gradients .

- NMR and Mass Spectrometry : Confirm structural integrity, especially for distinguishing stereoisomers (e.g., (1RS,2RS) vs. (1RS,2SR)) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset: ~172°C) and hygroscopicity, critical for storage conditions .

Q. How are impurities like Venlafaxine Intermediate C controlled during synthesis?

Impurity C (1-[(1RS)-2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride) arises from incomplete methylation. Control strategies include:

- Reaction Monitoring : Tracking residual amines via LC-MS to ensure >98% conversion during dimethylation .

- Crystallization : Isopropanol recrystallization removes polar impurities, achieving ≥99.5% purity .

Advanced Research Questions

Q. How can catalytic mechanisms in BDMS and AlCl₃-NaBH₄ reduction steps explain yield discrepancies?

- BDMS Reduction : Borane selectively reduces nitriles to primary amines via a Lewis acid-mediated pathway, favoring sterically accessible intermediates (yield: 85–92%) .

- AlCl₃-NaBH₄ : Involves a radical intermediate mechanism, prone to side reactions (e.g., over-reduction or cyclohexanol ring hydroxylation), lowering yields to 70–75% .

Contradiction Resolution : BDMS is preferred for amine specificity, while AlCl₃-NaBH₄ requires tighter temperature control (<0°C) to suppress side pathways .

Q. What metabolic pathways and bioactive derivatives are relevant to pharmacological studies?

- Primary Metabolite : O-Desmethylvenlafaxine (major active metabolite) forms via CYP2D6-mediated demethylation, retaining serotonin-norepinephrine reuptake inhibition (SNRI) activity .

- Secondary Pathways : N-Oxidation (Venlafaxine N-Oxide) and hydroxylation (N,N,O-Tridesmethylvenlafaxine) occur in hepatic microsomes, requiring LC-MS/MS for quantification in pharmacokinetic studies .

Experimental Design : Use human liver microsomes with NADPH cofactor to simulate phase I metabolism, coupled with tandem mass spectrometry for metabolite profiling .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

The (1RS,2RS) stereoisomer exhibits higher affinity for serotonin transporters (SERT) compared to norepinephrine transporters (NET), as shown in radioligand binding assays:

| Stereoisomer | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

|---|---|---|

| (1R,2R) | 82 ± 5 | 2,340 ± 180 |

| (1S,2S) | 950 ± 60 | 8,200 ± 620 |

| Mechanistic Insight : The 4-methoxyphenyl group’s orientation in the (1R,2R) isomer optimizes π-π stacking with SERT’s hydrophobic pocket, while the cyclohexanol hydroxyl stabilizes NET via hydrogen bonding . |

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| PTC + BDMS Reduction | PEG-400 | THF/H₂O | 92 | 99.7 | |

| Super Base + H₂/NH₃ | Alkali Hydroxide | Ethanol | 85 | 98.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.